Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone

Forensic Toxicology LC-MS/MS Stable Isotope Labeling

Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone, commonly designated JWH-018-d9, is a perdeuterated isotopologue of the synthetic cannabinoid JWH-018, bearing nine deuterium atoms exclusively on the N-pentyl side chain. With a molecular formula of C₂₄H₁₄D₉NO and a molecular weight of 350.5 g/mol, the compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of JWH-018 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C24H23NO
Molecular Weight 350.5 g/mol
CAS No. 1415744-44-3
Cat. No. B583862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
CAS1415744-44-3
SynonymsAM678-d9
Molecular FormulaC24H23NO
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C24H23NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h4-7,9-15,17H,2-3,8,16H2,1H3/i1D3,2D2,3D2,8D2
InChIKeyJDNLPKCAXICMBW-WRMMWXQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d9)A solution in methanol

Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone (CAS 1415744-44-3) Procurement Guide for Forensic and Bioanalytical Laboratories


Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone, commonly designated JWH-018-d9, is a perdeuterated isotopologue of the synthetic cannabinoid JWH-018, bearing nine deuterium atoms exclusively on the N-pentyl side chain . With a molecular formula of C₂₄H₁₄D₉NO and a molecular weight of 350.5 g/mol, the compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of JWH-018 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. The parent compound JWH-018 is a naphthoylindole full agonist at both CB₁ and CB₂ cannabinoid receptors (Kᵢ values: 9.0 nM and 2.94 nM, respectively) and is regulated as a Schedule I controlled substance in the United States [2]. The deuterated analog is offered both as an analytical reference material (≥98% purity) and as a Certified Reference Material (CRM) manufactured under ISO/IEC 17025 and ISO 17034 accreditation [1].

Why Generic Substitution Fails for JWH-018-d9: Critical Differentiation of Deuterated Internal Standards in Forensic Toxicology


Generic or unlabeled JWH-018 cannot substitute for JWH-018-d9 in quantitative analytical workflows because the deuterated isotopologue is functionally distinct from the analyte it quantifies. Non-deuterated JWH-018 co-elutes with the target analyte and shares identical multiple reaction monitoring (MRM) transitions, rendering it useless as an internal standard that must be independently quantified. The nine-deuterium mass shift (Δm/z = +9 Da) of JWH-018-d9 provides unambiguous mass spectrometric resolution from the natural-abundance analyte (m/z 342 → 155 for JWH-018 vs. m/z 351 → 155 for JWH-018-d9), while maintaining near-identical chromatographic retention time and ionization efficiency [1]. Alternative deuterated JWH-018 variants—such as JWH-018-d11 (N-pentyl-d₁₁) or JWH-018-d5 (indole-d₅)—differ in deuteration site and mass shift, which alters fragmentation patterns and prevents direct substitution without full method re-validation [2]. Furthermore, non-deuterated structural analogs (e.g., JWH-073) used as internal standards for JWH-018 quantification introduce differential extraction recovery, matrix effect, and ionization efficiency biases that compromise accuracy [3]. The CRM-grade JWH-018-d9 (Item No. 27726) carries ISO 17034 metrological traceability that generic reference materials lack, making it the required standard for accredited forensic and clinical laboratories operating under ISO/IEC 17025 quality systems [4].

Quantitative Differentiation Evidence: JWH-018-d9 vs. Closest Analogs and Alternative Internal Standards


Mass Spectrometric Resolution: JWH-018-d9 Provides an Unambiguous +9 Da Mass Shift vs. Non-Deuterated JWH-018

JWH-018-d9 exhibits a mass-to-charge ratio shift of +9 Da relative to unlabeled JWH-018 (m/z 351 vs. m/z 342 for the precursor ion in LC-MS/MS positive electrospray ionization mode), enabling baseline-resolved selected reaction monitoring (SRM) without isotopic cross-talk [1]. The primary MRM transition for JWH-018-d9 (m/z 351 → 155) is chromatographically co-eluting with the analyte transition (m/z 342 → 155) within ≤0.05 min retention time tolerance, ensuring identical ionization conditions throughout the elution profile [1]. By contrast, the structurally related internal standard JWH-073-d9, while also deuterated, monitors a different precursor ion (m/z 337 → 155) and exhibits a retention time offset of approximately 1.1 min relative to JWH-018 under validated conditions, introducing differential matrix effects at the point of elution [2][3].

Forensic Toxicology LC-MS/MS Stable Isotope Labeling Internal Standard

Validated Method Performance: Intra- and Inter-Run Imprecision and Accuracy Using JWH-018-d9 as Internal Standard in Whole Blood

In a fully validated UPLC-MS/MS method using deuterated analogs as internal standards (including JWH-018-d9), Shanks et al. (2012) reported intra-run imprecision for JWH-018 quantification of 3.9–10.3% at two concentration levels (2 and 8 ng/mL) and inter-run imprecision of 6.5–7.2% [1]. Intra-run accuracy ranged from 95.9% to 112.7%, and inter-run accuracy from 99.1% to 107.0% [1]. Kacinko et al. (2011) independently validated an LC-MS/MS method with JWH-018-d9 as the internal standard, reporting maximum within-run imprecision of 7.9% and between-run imprecision of 10.2%, with all controls quantifying within 8.2% of target concentrations [2]. These performance characteristics meet the Scientific Working Group for Forensic Toxicology (SWGTOX) guideline requirements of ±20% accuracy and ≤20% CV, supporting admissibility in forensic casework [1][2].

Method Validation Forensic Toxicology UPLC-MS/MS Whole Blood

Process Efficiency and Matrix Effect: JWH-018-d9 Matches Analyte Behavior Across Biological Matrices

Kacinko et al. (2011) demonstrated that process efficiency (a combined measure of extraction recovery and matrix effect) was ≥32.0% for all quantitative analytes (JWH-018, JWH-073, JWH-250) in human whole blood, with 'similar results obtained for the deuterated internal standards' including JWH-018-d9 [1]. This near-identical process efficiency between JWH-018-d9 and its native analyte is a direct consequence of co-elution and identical physicochemical properties conferred by the nine-deuterium substitution on the N-pentyl chain, which does not alter the compound's liquid-liquid extraction behavior or electrospray ionization response [1]. In contrast, when a non-deuterated structural analog (e.g., JWH-073) is used as internal standard for JWH-018, differential recovery and matrix effect between the two chemically distinct molecules introduce systematic bias that must be individually characterized and may exceed ±15% in complex postmortem specimens [2]. The deuterium labeling approach also corrects for ion suppression variability: co-eluting matrix components equally affect both the analyte and its deuterated IS, maintaining the response ratio [3].

Matrix Effect Process Efficiency Isotope Dilution LC-MS/MS

Fragment Ion Structural Confirmation: Deuterium-Labeled Positional Specificity Enables Forensic Identification of JWH-018 Regioisomers

Thaxton et al. (2015) conducted systematic electron ionization mass spectrometry (EI-MS) studies of JWH-018 and three region-specific deuterated analogs including 1-d₁₁-n-pentyl-3-(1-naphthoyl)indole, which incorporates eleven deuterium atoms on the pentyl chain [1]. The N-pentyl-d₉ isotopologue (JWH-018-d9) enables the same structural elucidation principle: deuterium retention in fragment ions confirms whether a given fragment originates from the N-alkyl side chain, the indole core, or the naphthoyl moiety. For instance, the fragment ion [M–17]⁺ at m/z 324 for unlabeled JWH-018 shifts to m/z 333 in the N-pentyl-d₉ analog, confirming that the loss of OH⁺ involves hydrogen from the naphthalene ring rather than the pentyl chain [1]. This deuterium-directed fragmentation analysis allows forensic laboratories to unambiguously differentiate the 1-n-pentyl-3-(1-naphthoyl)indole regioisomer (JWH-018) from the inverse isomer 1-naphthoyl-3-n-pentylindole, which yields a distinct EI fragmentation pattern and is not distinguished by non-deuterated reference standards alone [1][2].

Forensic Chemistry Mass Spectrometry Regioisomer Differentiation Fragment Ion Elucidation

Stability Profile: JWH-018-d9 and JWH-018 Exhibit Equivalent Long-Term Stability Across Storage Conditions

Kacinko et al. (2011) conducted a 30-day stability study under three storage conditions (room temperature, refrigerated, and frozen) for all analytes in the validated LC-MS/MS method, including JWH-018 and JWH-018-d9 in fortified human whole blood [1]. All analytes were stable for at least 30 days at all three temperature conditions [1]. Shanks et al. (2012) further confirmed that the authentic postmortem whole blood specimens quantified using deuterated analogs as internal standards produced robust and reliable results across a wide concentration range (0.1–199 ng/mL for JWH-018) [2]. The manufacturer (Cayman Chemical) specifies a storage condition of −20°C for the neat certified reference material (CRM), with shipping at room temperature permissible within the continental US . This stability parity between the deuterated IS and the native analyte ensures that IS degradation during storage does not introduce quantification drift, a risk that is particularly relevant for alternative internal standards with different chemical stability profiles (e.g., non-deuterated analogs with distinct degradation kinetics).

Sample Stability Method Robustness Forensic Toxicology Quality Assurance

CRM Certification and Regulatory Compliance: ISO 17034 Traceability Differentiates JWH-018-d9 from Research-Grade Reference Materials

JWH-018-d9 is available in two distinct quality grades from Cayman Chemical: (1) Item No. 10901, an analytical reference material qualified to meet ISO/IEC 17025 and ISO 17034 international standards with ≥98% purity , and (2) Item No. 27726, a Certified Reference Material (CRM) manufactured and tested under the same ISO accreditations and supplied as a DEA exempt preparation in methanol solution [1]. The CRM-grade material carries ACLASS-accredited dual certification to ISO/IEC 17025:2005 and ISO Guide 34:2009 (now ISO 17034:2016), providing metrological traceability that is required for laboratories seeking or maintaining ISO/IEC 17025 forensic accreditation [2]. In contrast, JWH-018 reference standards from alternative suppliers (e.g., Cerilliant/Sigma-Aldrich) are typically non-deuterated and, while certified, are intended as calibrators rather than internal standards—they cannot serve the dual role of analyte quantification and matrix effect correction without a separate deuterated IS [3]. The DEA exempt preparation format (Item No. 27726, 1 mg/mL in methanol) simplifies procurement for DEA-licensed laboratories, eliminating the need for controlled substance handling for preparation of working IS solutions from neat Schedule I material [1].

Certified Reference Material ISO 17034 Forensic Accreditation DEA Compliance

Procurement-Driven Application Scenarios for JWH-018-d9 (CAS 1415744-44-3)


Forensic Toxicology: Quantitative Confirmation of JWH-018 in Postmortem Whole Blood for Medicolegal Death Investigation

JWH-018-d9 is the validated internal standard for UPLC-MS/MS quantification of JWH-018 in postmortem whole blood at concentrations spanning 0.05–199 ng/mL, with intra-run imprecision of 3.9–10.3% and accuracy of 95.9–112.7% [1]. The deuterated IS provides matched process efficiency (≥32.0%) and co-elution with the native analyte, ensuring that matrix effects from decomposing postmortem specimens are compensated via isotope dilution [2]. Forensic laboratories performing medicolegal death investigations should procure the CRM-grade material (Item No. 27726) to satisfy ISO/IEC 17025 traceability requirements for courtroom-admissible quantitative results [3].

Clinical Toxicology: Monitoring Synthetic Cannabinoid Exposure in Serum and Hair for Epidemiological Surveillance

JWH-018-d9 and its structural variant JWH-018-d11 have been employed as internal standards in LC-MS/MS methods for simultaneous quantification of up to 12 synthetic cannabinoids in human serum and hair, achieving detection limits of 0.018–0.192 ng/mL in serum and 0.140–0.820 pg/mg in hair with retention times ≤2.4 min [1]. The nine-deuterium mass shift and co-elution with JWH-018 ensure that the IS corrects for matrix effects across diverse biological matrices (serum, hair, urine) [2]. Clinical laboratories conducting surveillance of synthetic cannabinoid use in patient populations require the CRM format for long-term inter-laboratory comparability of quantitative results [3].

Seized Drug Analysis: Regioisomer Identification and Structural Confirmation of JWH-018 in Clandestine Herbal Blends

JWH-018-d9 enables unambiguous differentiation of the 1-n-pentyl-3-(1-naphthoyl)indole regioisomer (JWH-018) from the inverse isomer 1-naphthoyl-3-n-pentylindole, which may be co-synthesized under similar reaction conditions, through deuterium-directed EI-MS fragment ion analysis [1]. The deuterium label on the N-pentyl chain confirms that the [M–17]⁺ fragment results from hydroxyl radical loss at the naphthalene C-8 position rather than the pentyl chain, a structural assignment that is essential for correct legal scheduling determination in forensic drug chemistry casework [2]. Forensic drug chemistry laboratories analyzing seized Spice/K2 products should procure the neat analytical reference material (Item No. 10901) for use as both a retention time marker and a structural confirmation standard in GC-MS and LC-MS/MS workflows [3].

Method Development and Cross-Validation: Establishing In-House LC-MS/MS Methods for Multi-Analyte Synthetic Cannabinoid Panels

JWH-018-d9 has been cross-validated across multiple independent LC-MS/MS and UPLC-MS/MS methods in human whole blood, serum, urine, and hair, with consistent performance characteristics (imprecision ≤10.3% CV, process efficiency ≥32.0%, LOD 0.01 ng/mL in blood) [1][2]. The availability of both neat solid (Item No. 10901) and DEA exempt methanolic solution (Item No. 27726) formats enables laboratories to prepare working IS solutions at concentrations tailored to their specific method requirements [3]. Method development laboratories building multi-analyte synthetic cannabinoid panels should adopt JWH-018-d9 as the primary IS for JWH-018 quantification, leveraging the extensive published validation data to reduce in-house method development and re-validation effort [1][2].

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